molecular formula C9H11ClFNO B13595394 3-(2-Chloro-4-fluorophenoxy)propan-1-amine

3-(2-Chloro-4-fluorophenoxy)propan-1-amine

Cat. No.: B13595394
M. Wt: 203.64 g/mol
InChI Key: UZQFKGUZUYEEQM-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenoxy)propan-1-amine is an organic compound that belongs to the class of phenoxypropanamines It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenoxy)propan-1-amine typically involves the reaction of 2-chloro-4-fluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom on the propyl chain, forming the desired product.

Reaction Conditions:

    Reagents: 2-chloro-4-fluorophenol, 3-chloropropan-1-amine

    Solvent: Typically anhydrous ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro substituents on the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxypropanamines with different functional groups.

Scientific Research Applications

3-(2-Chloro-4-fluorophenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenoxy)propan-1-amine
  • 3-(2-Chlorophenoxy)propan-1-amine
  • 3-(4-Fluorophenoxy)propan-1-amine

Comparison

3-(2-Chloro-4-fluorophenoxy)propan-1-amine is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable molecule for specific research applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenoxy)propan-1-amine

InChI

InChI=1S/C9H11ClFNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,4-5,12H2

InChI Key

UZQFKGUZUYEEQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCCCN

Origin of Product

United States

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